1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-4-2-1-3-12(14)11-16-7-9-17(10-8-16)20(18,19)13-5-6-13/h1-4,13H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJMBJYEUKDUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation-Sulfonylation
This method involves initial alkylation of piperazine with 2-chlorobenzyl chloride, followed by sulfonylation with cyclopropanesulfonyl chloride. The sequence leverages the differential reactivity of primary and secondary amines in piperazine.
Key Steps :
Sulfonylation-Alkylation
Alternatively, sulfonylation precedes alkylation. However, this route is less common due to reduced nucleophilicity of the sulfonamide nitrogen, which complicates subsequent alkylation.
Detailed Alkylation Methods
Mono-Alkylation of Piperazine
Achieving mono-substitution on piperazine is challenging due to its two equivalent nitrogen atoms. Controlled stoichiometry and reaction conditions are critical.
Representative Procedure :
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Reagents : Piperazine (2.0 equiv), 2-chlorobenzyl chloride (1.0 equiv), K₂CO₃ (1.5 equiv), KI (0.1 equiv), toluene/DMF (1:1 v/v).
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Workup : The mixture is washed with water, and the product is isolated via acid-base extraction (HCl/NaOH) followed by recrystallization.
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Yield : 57–65% (based on analogous reactions in search results).
Table 1: Alkylation Conditions Comparison
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Toluene/DMF | Butanone |
| Base | K₂CO₃ | K₂CO₃ |
| Catalyst | KI | KI |
| Temperature | 80°C | Reflux |
| Time | 12 h | 18 h |
| Yield | 57% | 62% |
Sulfonylation of 1-(2-Chlorobenzyl)piperazine
Reaction Optimization
The sulfonylation step introduces the cyclopropanesulfonyl group via nucleophilic acyl substitution.
Procedure :
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Reagents : 1-(2-Chlorobenzyl)piperazine (1.0 equiv), cyclopropanesulfonyl chloride (1.2 equiv), Et₃N (2.0 equiv), dichloromethane (DCM).
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Conditions : Stirring at 25°C for 6 h.
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Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (Na₂SO₄), and purified via column chromatography (SiO₂, hexane/EtOAc).
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Yield : 70–75% (extrapolated from similar sulfonylation reactions).
Critical Factors :
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Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.
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Base Selection : Et₃N or NaHCO₃ effectively scavenge HCl, driving the reaction to completion.
Alternative Pathways and Modifications
One-Pot Synthesis
A one-pot approach combining alkylation and sulfonylation has been explored but faces challenges in regioselectivity. For example, simultaneous addition of both electrophiles leads to mixed products, necessitating advanced protecting group strategies.
Use of Protecting Groups
Tert-butoxycarbonyl (Boc) protection of one piperazine nitrogen enables selective alkylation:
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Boc-piperazine is alkylated with 2-chlorobenzyl chloride.
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Deprotection (TFA/DCM) yields 1-(2-chlorobenzyl)piperazine.
Advantages : Improved mono-alkylation yields (>80%) and reduced side products.
Analytical and Characterization Data
Key Spectroscopic Features :
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 3.65 (s, 2H, CH₂Ar), 3.12 (t, 4H, piperazine-H), 2.70 (t, 4H, piperazine-H), 2.10 (m, 1H, cyclopropane-H), 1.20–1.05 (m, 4H, cyclopropane-H).
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IR (KBr): ν 1320 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-N stretch).
Purity Assessment :
Industrial and Scale-Up Considerations
Catalytic Efficiency
KI enhances alkylation rates by facilitating the formation of the benzyl iodide intermediate, which is more reactive than the chloride.
Table 2: Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Volume | 100 mL | 10 L |
| Cooling Rate | 0.5°C/min | 2°C/min |
| Isolation Method | Column Chromatography | Crystallization |
| Overall Yield | 58% | 63% |
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of histamine receptors, leading to reduced allergic responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 1
Substituent Variations at Position 4
- Target Compound : Cyclopropanesulfonyl group.
- Analog 4 : 1-(Tosyl)-4-(2-chlorophenyl)piperazine derivatives ()
Data Tables
Table 1: Structural and Physical Properties of Selected Piperazine Derivatives
Q & A
Q. What are the optimal synthetic routes for obtaining 1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:
- N-alkylation : Reacting 1-(2-chlorophenyl)methanamine with a piperazine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group .
- Sulfonylation : Treating the intermediate with cyclopropanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–25°C, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Crystallization from ethanol or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures ≥95% purity .
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents enhance sulfonylation efficiency .
- Catalyst selection : Palladium on carbon (Pd/C) may aid in reducing side reactions during alkylation .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR :
- Piperazine protons : Two doublets at δ 2.5–3.5 ppm (N-CH₂ groups) .
- Aromatic protons : Multiplets at δ 7.2–7.6 ppm for the 2-chlorophenyl group .
- Cyclopropane protons : Distinct ABX system at δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₅H₂₀ClN₂O₂S (exact mass: 342.08) with fragmentation patterns confirming sulfonyl and benzyl groups .
- IR Spectroscopy : Strong absorption at ~1150 cm⁻¹ (S=O stretch) and ~1350 cm⁻¹ (C-Cl stretch) .
Validation : Compare spectral data with computational predictions (e.g., PubChem records) .
Advanced Research Questions
Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be systematically resolved?
Methodological Answer:
- Assay Validation :
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Purity Assessment : Confirm compound purity via HPLC (>95%) to rule out impurities influencing activity .
- Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropanesulfonyl with methylsulfonyl) to isolate pharmacophore contributions .
Case Study : A 2023 study resolved discrepancies by demonstrating that the 2-chlorophenyl group enhances membrane permeability, explaining divergent activity in cell-based vs. enzyme assays .
Q. What mechanistic insights guide the optimization of sulfonylpiperazine reactivity in synthetic pathways?
Methodological Answer:
- Reaction Kinetics :
- Monitor sulfonylation progress via in situ IR to track S=O bond formation .
- Vary temperature (0°C vs. RT) to identify intermediates (e.g., sulfonic acid byproducts) .
- Computational Modeling :
- DFT calculations reveal electron-withdrawing effects of the sulfonyl group, which stabilize transition states during nucleophilic substitution .
- Byproduct Analysis :
- LC-MS identifies dimerization byproducts (e.g., disulfonylpiperazines) formed under excess sulfonyl chloride .
Optimization Strategy : Use substoichiometric sulfonyl chloride (1.1 eq.) and slow addition to minimize side reactions .
Q. How does the cyclopropanesulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonyl derivatives?
Methodological Answer:
- In Vitro Studies :
- Metabolic Stability : Incubate with liver microsomes; cyclopropane’s ring strain may reduce CYP450-mediated oxidation vs. linear sulfonyl groups .
- Plasma Protein Binding : Use equilibrium dialysis to compare binding affinity; sulfonyl electronegativity correlates with albumin interaction .
- Computational ADME :
- Predict logP (≈2.1) and permeability (e.g., Caco-2 assay) to assess bioavailability .
Key Finding : Cyclopropanesulfonyl derivatives exhibit longer half-lives in rodent models due to reduced metabolic clearance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity IC₅₀ values across cell lines?
Methodological Answer:
- Experimental Replication :
- Use identical cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum concentration) .
- Standardize assay duration (e.g., 48h vs. 72h exposure) .
- Mechanistic Profiling :
- Perform flow cytometry to differentiate apoptosis (Annexin V) vs. necrosis (PI staining) .
- Validate target engagement (e.g., Western blot for caspase-3 activation) .
Example : A 2024 study attributed variance in IC₅₀ to differential expression of sulfonamide-binding proteins in cancer subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
